molecular formula C28H28FN3O3S B11222909 N-(2,4-dimethylphenyl)-10-ethoxy-3-(4-fluorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

N-(2,4-dimethylphenyl)-10-ethoxy-3-(4-fluorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

Cat. No.: B11222909
M. Wt: 505.6 g/mol
InChI Key: SQDCRZQUIMNDBA-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-10-ethoxy-3-(4-fluorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-10-ethoxy-3-(4-fluorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide involves multiple steps, including the formation of the benzoxadiazocine ring and the introduction of various substituents. Common synthetic routes may involve:

    Formation of the Benzoxadiazocine Ring: This step typically involves cyclization reactions using appropriate starting materials and catalysts.

    Introduction of Substituents: Functional groups such as ethoxy, fluorophenyl, and thioxo groups are introduced through various organic reactions, including nucleophilic substitution and electrophilic addition.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts and Reagents: Use of specific catalysts to enhance reaction rates and selectivity.

    Reaction Conditions: Control of temperature, pressure, and solvent systems to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-10-ethoxy-3-(4-fluorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of thioxo groups to sulfoxides or sulfones.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.

Scientific Research Applications

N-(2,4-dimethylphenyl)-10-ethoxy-3-(4-fluorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and biological activity.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigation of its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-10-ethoxy-3-(4-fluorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide involves interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:

    Binding to Enzymes: Inhibition or activation of enzyme activity.

    Receptor Interaction: Modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dimethylphenyl)-10-ethoxy-3-(4-fluorophenyl)-2-methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is unique due to its complex ring structure and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C28H28FN3O3S

Molecular Weight

505.6 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-6-ethoxy-10-(4-fluorophenyl)-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxamide

InChI

InChI=1S/C28H28FN3O3S/c1-5-34-22-8-6-7-20-24-23(26(33)30-21-14-9-16(2)15-17(21)3)28(4,35-25(20)22)32(27(36)31-24)19-12-10-18(29)11-13-19/h6-15,23-24H,5H2,1-4H3,(H,30,33)(H,31,36)

InChI Key

SQDCRZQUIMNDBA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1OC3(C(C2NC(=S)N3C4=CC=C(C=C4)F)C(=O)NC5=C(C=C(C=C5)C)C)C

Origin of Product

United States

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